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Introduction

Dipraglurant (also known as ADX48621) is an orally administered, small molecule belonging
to the imidazopyridine class of organic compounds.[1] It functions as a highly selective,
negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGIuR5).[1][2]
[3] Developed by Addex Therapeutics, dipraglurant's primary clinical application under
investigation is the treatment of Levodopa-induced dyskinesia (LID) in patients with Parkinson's
disease (PD).[4] LID is a debilitating movement disorder that arises from long-term levodopa
therapy. By modulating excessive glutamate signaling in the basal ganglia, dipraglurant aims
to alleviate these involuntary movements without compromising the anti-parkinsonian benefits
of levodopa.

Mechanism of Action: Modulating Glutamate
Signaling

The metabotropic glutamate receptor 5 (MGIuR5) is a Class C G-protein coupled receptor
(GPCR) predominantly expressed in the postsynaptic terminals of neurons in brain regions
such as the striatum, cortex, and hippocampus. It plays a crucial role in modulating neuronal
excitability and synaptic plasticity.
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Under normal physiological conditions, the binding of the neurotransmitter glutamate to the
orthosteric site of mGIuRS5 activates the Gq alpha subunit of its associated G-protein. This
initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to
the release of intracellular calcium (Ca2+), which mediates various downstream cellular
responses.

Dipraglurant functions as a negative allosteric modulator. It does not compete with glutamate
for its binding site. Instead, it binds to a distinct, allosteric site located within the
transmembrane domain of the mGIuRS5 receptor. This binding event induces a conformational
change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-
protein upon glutamate binding. Consequently, the entire downstream signaling cascade is
attenuated, leading to a reduction in excessive glutamate-mediated neuronal activity, which is
implicated in the pathophysiology of LID.

Click to download full resolution via product page

Caption: mGIuRS5 signaling pathway and modulation by Dipraglurant.

Pharmacological Data
In Vitro Pharmacology

Dipraglurant is a potent and selective mGIuR5 NAM. In vitro studies using recombinant human
MGIuURS5 receptors have determined its half-maximal inhibitory concentration (IC50) to be 21 +
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1nM.
Parameter Value Receptor/System Reference
Recombinant human
IC50 21+£1nM
mGIu5 receptors
Recombinant rat
IC50 45+ 2 nM

mGIu5 receptors

Table 1: In Vitro Potency of Dipraglurant.

Preclinical Pharmacology & Pharmacokinetics

Preclinical studies in rodent models have demonstrated the efficacy of dipraglurant in various
behavioral tests relevant to both motor and non-motor symptoms of Parkinson's disease. It has
shown antiparkinsonian, anxiolytic, antidepressant, and anticompulsive-like effects. Importantly,
these effects are observed at doses that do not cause motor impairment. In a macaque model
of PD, dipraglurant reduced the severity of LID without diminishing the efficacy of levodopa.

Pharmacokinetic studies in rats show that dipraglurant is rapidly absorbed after oral
administration, reaching maximum concentrations (Cmax) in both plasma and cerebrospinal
fluid (CSF) approximately 0.5 hours after dosing. This demonstrates that the compound readily
crosses the blood-brain barrier.
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Animal Model Species Doses (p.o.) Key Findings Reference
Dose-
dependentl

Haloperidol- P Y

1, 3,10, 30 reduced

Induced Rat

mg/kg catalepsy

Catalepsy ] i )
(antiparkinsonian
effect)

_ Increased

Vogel Conflict- ) )

o Rat 1, 3, 10 mg/kg punished licks

Drinking Test o
(anxiolytic effect)
Dose-
dependently

Forced Swim reduced

Mouse 30, 50 mg/kg ) o

Test immobility time
(antidepressant
effect)

Dose-
dependently

Forced Swim reduced

Rat 3, 10, 30 mg/kg _ I

Test immobility time
(antidepressant
effect)
Decreased

_ number of buried

Marble Burying

Mouse 10, 30 mg/kg marbles

Test . .
(anticompulsive
effect)

MPTP-Induced Reduced severity

Macaque N/A

Dyskinesia

of LID

Table 2: Summary of Preclinical In Vivo Efficacy of Dipraglurant.
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Cmax Tmax
Paramet Cmax Tmax Referen
Route Dose (Plasma (Plasma
er (CSF) (CSF) ce
) )
Pharmac ~1000 ~20
o p.o. 10 mg/kg 0.5h 0.5h
okinetics ng/mL ng/mL

Table 3: Pharmacokinetic Profile of Dipraglurant in Rats.

Clinical Pharmacology & Pharmacokinetics

Dipraglurant has been evaluated in several clinical trials. Phase | studies in healthy volunteers
confirmed its safety, tolerability, and pharmacokinetic profile. A Phase 1 PET (Positron Emission
Tomography) study was conducted to measure mGIuRS5 receptor occupancy in 12 healthy
adults. The results showed dose-proportional receptor binding, with an optimal range for anti-
dyskinetic effect estimated to be between 50% and 70% occupancy.

A Phase lla, double-blind, placebo-controlled study in 76 PD patients with moderate to severe
LID demonstrated a good safety and tolerability profile. The trial met its primary objective and
also showed statistically significant reductions in LID severity.
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Study Population

Doses

Key Findings Reference

Phase 1 PET
Study

12 Healthy
Volunteers

100 mg, 200 mg,
300 mg (single

dose)

Receptor
Occupancy: 27%
(100mg), 44.4%
(200mg), 53.5%
(300mg). Good
correlation
between plasma
concentration
and receptor

occupancy.

Phase lla
(NCT01336088)

76 PD patients
with LID

Titrated from
50mg once daily
to 100mg three
times daily over
28 days

Primary
Outcome
(Safety): Good
safety and
tolerability
profile.
Secondary
Outcome
(Efficacy):
Statistically
significant
reduction in LID
severity (MAIMS
score) on Day 1
(50mg) and Day
14 (100mg).

Phase IIb/1lI
(NCT04857359)

~140 PD patients
with LID

150 mg/day for 1
week, then 300
mg/day for 11

weeks

Primary
Endpoint:
Change in
Unified
Dyskinesia
Rating Scale
(UDysRS). Study

was stopped due
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to slow

recruitment.

Table 4: Summary of Clinical Trial Data for Dipraglurant.

The most frequently reported adverse events in clinical trials have been dizziness, nausea,
fatigue, and a transient worsening of dyskinesia between doses.

Experimental Protocols
Radioligand Binding Assay for mGIuR5 NAMs

This in vitro assay is used to determine the binding affinity (Ki) of a test compound by
measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) engineered to
express the mGIuRS5 receptor, or from rat brain tissue.

 Incubation: A constant concentration of a radiolabeled mGIuR5 NAM (e.g., [BHJMPEP) is
incubated with the prepared membranes.

o Competition: Increasing concentrations of the unlabeled test compound (e.g., dipraglurant)
are added to the incubation mixture. The test compound competes with the radioligand for
the allosteric binding site.

o Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber
filter to separate the membrane-bound radioligand from the unbound radioligand.

o Quantification: The radioactivity trapped on the filter is measured using liquid scintillation
counting.

o Data Analysis: The data are plotted as the percentage of specific binding versus the log
concentration of the test compound. The IC50 value (the concentration of the test compound
that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is
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then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the
concentration and affinity of the radioligand.

Prepare mGIluR5-expressing
cell membranes

l

Incubate Membranes with:
1. [3H]Radioligand (e.g., MPEP)
2. Test Compound (Dipraglurant)

l

Rapid Filtration
(Separates bound/unbound)

:

Scintillation Counting
(Measures bound radioactivity)

l

Data Analysis:
- Plot competition curve
- Determine IC50
- Calculate Ki

Click to download full resolution via product page

Caption: Experimental workflow for a radioligand binding assay.

Haloperidol-Induced Catalepsy Test in Rats
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This in vivo behavioral model is used to assess the potential antiparkinsonian effects of a
compound.

Methodology:
e Animal Acclimation: Rats are acclimated to the testing environment.

 Induction of Catalepsy: Animals are pre-treated with haloperidol (e.g., 1 mg/kg, i.p.), a
dopamine D2 receptor antagonist that induces a cataleptic state, mimicking parkinsonian
akinesia.

e Drug Administration: Following haloperidol administration, animals receive the test
compound (dipraglurant at various doses, p.0.) or a vehicle control.

o Catalepsy Assessment: At specific time intervals post-drug administration, catalepsy is
measured. A common method is the "bar test,” where the rat's forepaws are placed on a
horizontal bar raised a few centimeters off the surface. The time it takes for the rat to remove
both paws from the bar is recorded. A longer duration indicates a greater cataleptic state.

o Data Analysis: The time spent in the cataleptic posture is compared between the drug-
treated groups and the vehicle control group to determine if the test compound significantly
reduces cataleptic behavior.

Development and Clinical Progression

The development of dipraglurant follows a standard pharmaceutical pipeline, progressing from
initial discovery and preclinical evaluation to phased clinical trials designed to establish its
safety and efficacy in humans.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Preclinical Development
In Vitro Studies
(Binding, Functional Assays)

y

In Vivo Animal Models
(PD, LID, Anxiety, PK/PD)

Clinical Development

Phase 1
(Safety, PK, Receptor Occupancy
in Healthy Volunteers)

l

Phase 2
(Proof-of-Concept, Dosing,
Efficacy & Safety in PD-LID Patients)

l

Phase 2b/3
(Pivotal Efficacy & Safety Trial
in larger PD-LID population)

y

Regulatory Revie
& Approval

Click to download full resolution via product page

Caption: Logical progression of Dipraglurant's development.

Conclusion

Dipraglurant is a potent and selective mGIuR5 negative allosteric modulator with a well-

characterized pharmacological profile. Its mechanism of action, which involves dampening

excessive glutamatergic signaling in the basal ganglia, provides a strong rationale for its
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development as a treatment for Levodopa-induced dyskinesia in Parkinson's disease.
Preclinical data have consistently demonstrated its efficacy in relevant animal models of both
motor and non-motor symptoms. Clinical trials have confirmed a favorable safety profile and
have provided evidence of efficacy in reducing the severity of dyskinesia in patients. While
further large-scale clinical validation is necessary, dipraglurant represents a promising
therapeutic agent targeting a non-dopaminergic pathway to address a significant unmet need in
the management of Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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